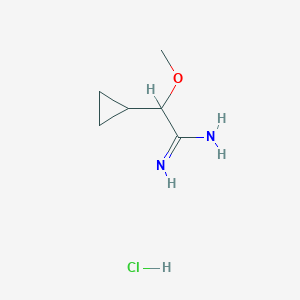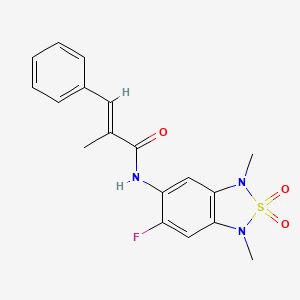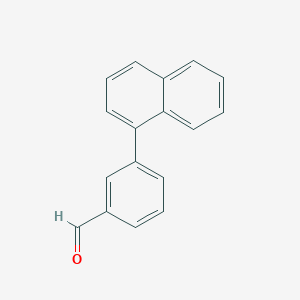![molecular formula C10H7Cl2N3O B2574292 3-Chloro-4-[(5-chloropyrimidin-2-yl)oxy]aniline CAS No. 105355-37-1](/img/structure/B2574292.png)
3-Chloro-4-[(5-chloropyrimidin-2-yl)oxy]aniline
Vue d'ensemble
Description
“3-Chloro-4-[(5-chloropyrimidin-2-yl)oxy]aniline” is a chemical compound with the CAS Number: 105355-37-1 . It has a molecular weight of 256.09 and is used in various scientific experiments due to its unique properties.
Molecular Structure Analysis
The IUPAC name of this compound is 3-chloro-4-((5-chloropyrimidin-2-yl)oxy)aniline . The InChI code is 1S/C10H7Cl2N3O/c11-6-4-14-10(15-5-6)16-9-2-1-7(13)3-8(9)12/h1-5H,13H2 .Physical and Chemical Properties Analysis
This compound is stored at room temperature . and is in the form of an oil .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
This compound is often involved in the synthesis of complex molecules with potential antimicrobial properties. For instance, derivatives synthesized from reactions involving chloropyrimidine and aniline structures have shown significant antimicrobial activity against various bacterial and fungal strains. These compounds are characterized based on spectral data and evaluated for their bioactivity, demonstrating the compound's role in developing new antimicrobial agents (Shriram H. Bairagi, A. Bhosale, & M. Deodhar, 2009; M. M. Edrees, T. Farghaly, F. El‐Hag, & M. Abdalla, 2010).
Structural Analysis and Characterization
The compound also serves as a key intermediate in structural analysis studies. For example, crystallographic studies involving chloropyrimidine-aniline derivatives provide insights into molecular geometry, hydrogen bonding, and molecular interactions, contributing to a deeper understanding of the structural basis for biological activity (Jia-Cheng Li, Xue-Qing Qiu, Yu-hong Feng, & Q. Lin, 2007).
Synthesis of Bioactive Molecules
Significant research has focused on utilizing chloropyrimidine-aniline derivatives for synthesizing bioactive molecules with potential applications in treating various diseases. This includes the development of compounds with antitumor, antimicrobial, and enzyme inhibitor activities. The versatility in chemical reactions and the ability to introduce multiple functional groups make this compound a valuable tool in medicinal chemistry (A. El-Reedy, A. Ayyad, & A. S. Ali, 1989; M. Naseer & S. Hameed, 2012).
Propriétés
IUPAC Name |
3-chloro-4-(5-chloropyrimidin-2-yl)oxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3O/c11-6-4-14-10(15-5-6)16-9-2-1-7(13)3-8(9)12/h1-5H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQPORDRGBPPVJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)OC2=NC=C(C=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(4-Bromophenyl)-N-[cyano-[3-(trifluoromethyl)phenyl]methyl]cyclopropane-1-carboxamide](/img/structure/B2574214.png)

![N2-[(furan-2-yl)methyl]-N4-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B2574216.png)
![N-(3,5-dimethylphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2574217.png)
![4-methoxy-N-(2-(6-((3-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2574218.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide](/img/structure/B2574220.png)


![2-[(4-Phenoxyphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2574227.png)

![N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-{4-[(6-methanesulfonyl-1,3-benzothiazol-2-yl)carbamoyl]phenoxy}benzamide](/img/structure/B2574229.png)

![2-(4-chlorophenoxy)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]acetamide](/img/structure/B2574232.png)
